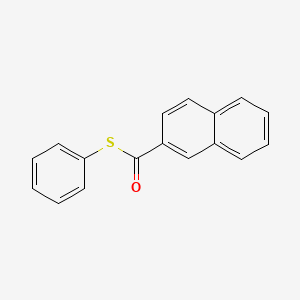

S-Phenyl 2-naphthalenethiocarboxylate

Beschreibung

S-Phenyl 2-naphthalenethiocarboxylate is a thiocarboxylate ester characterized by a naphthalene backbone substituted with a thiocarboxylate group (C=O replaced by C=S) at the 2-position and an S-phenyl moiety. Thiocarboxylates exhibit distinct reactivity compared to their oxygenated analogs due to sulfur’s lower electronegativity and larger atomic radius, which influence bond strength, solubility, and nucleophilicity.

Eigenschaften

CAS-Nummer |

28118-49-2 |

|---|---|

Molekularformel |

C17H12OS |

Molekulargewicht |

264.3 g/mol |

IUPAC-Name |

S-phenyl naphthalene-2-carbothioate |

InChI |

InChI=1S/C17H12OS/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H |

InChI-Schlüssel |

OONFEZOOKHKYQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SC(=O)C2=CC3=CC=CC=C3C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: S-phenyl naphthalene-2-carbothioate can be synthesized through the reaction of naphthalene-2-carbonyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioester .

Industrial Production Methods: Industrial production of S-phenyl naphthalene-2-carbothioate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Types of Reactions:

Oxidation: S-phenyl naphthalene-2-carbothioate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioesters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

S-phenyl naphthalene-2-carbothioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioester derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Wirkmechanismus

The mechanism of action of S-phenyl naphthalene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares S-phenyl 2-naphthalenethiocarboxylate with three classes of sulfur-containing compounds: phosphonothiolates, organophosphate esters, and hydroxycarboxylic acids. Key differences in molecular structure, reactivity, and applications are highlighted.

Phosphonothiolates (e.g., Pinacolyl S-2-dipropylaminoethyl methylphosphonothiolate)

Key Differences :

- The phosphorus center in phosphonothiolates enables coordination chemistry and enzyme inhibition (e.g., acetylcholinesterase), whereas thiocarboxylates are more relevant in thioesterification reactions .

- This compound’s aromatic backbone may confer UV stability compared to aliphatic phosphonothiolates.

Organophosphate Esters (e.g., Fonofos/O-Ethyl S-phenyl ethylphosphonodithioate)

Key Differences :

- Fonofos contains a phosphorus-sulfur bond critical for pesticidal activity, whereas the thiocarboxylate group in the target compound lacks pesticidal utility.

- The naphthalene backbone in this compound may enhance aromatic π-π interactions, relevant in material science.

Hydroxycarboxylic Acids (e.g., Benzilic Acid)

Key Differences :

- Replacement of oxygen with sulfur reduces hydrogen-bonding capacity, altering solubility and crystallinity.

- Benzilic acid’s hydroxyl group enables chelation, absent in the thiocarboxylate analog.

Research Findings and Implications

- Synthetic Utility : Thiocarboxylates like this compound are valuable in nucleophilic acyl substitution reactions, offering pathways to thioamides and heterocycles.

- Stability : The naphthalene moiety may enhance thermal stability compared to aliphatic thiocarboxylates, as seen in related aromatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.